Linoleic acid
Overview
Description
Linoleic acid is a polyunsaturated omega-6 fatty acid with the chemical formula C18H32O2. It is an essential fatty acid, meaning that the human body cannot synthesize it and must obtain it through dietary sources. This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil. It plays a crucial role in maintaining overall health and well-being by being a key component of cell membranes and a precursor for the synthesis of important lipid signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the esterification of phytosterols with this compound using 4-dodecylbenzenesulfonic acid as a catalyst. This method involves low-temperature esterification at 60°C under solvent-free conditions, achieving high conversion rates . Another method involves the preparation of methyl linoleate and this compound by debromination .
Industrial Production Methods: Industrially, this compound is typically extracted from vegetable oils through processes such as low-temperature crystallization using solvents like acetone and petroleum ether . The hydrolysis of triglycerides in vegetable oils also yields this compound, which can then be purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Linoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is autoxidation, where this compound reacts with oxygen in the air, leading to the formation of hydroperoxides and subsequent crosslinking, which is exploited in the drying of oils for paints and varnishes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of hydroperoxides.
Reduction: Hydrogenation of this compound can convert it into stearic acid.
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Hydroperoxides and crosslinked polymers.
Reduction: Stearic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Linoleic acid has numerous applications in scientific research across various fields:
Chemistry: It is used as a starting material for the synthesis of other fatty acids and esters.
Biology: this compound is essential for maintaining the integrity and fluidity of cell membranes.
Medicine: this compound is studied for its potential benefits in reducing cardiovascular disease risk by lowering LDL cholesterol levels and exhibiting anti-inflammatory properties.
Mechanism of Action
Linoleic acid exerts its effects through several mechanisms:
Cell Membrane Integrity: It is a key component of phospholipids in cell membranes, ensuring proper functioning of cellular processes such as nutrient uptake and waste removal.
Metabolic Pathways: It modulates the activity of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Linoleic acid is often compared with other fatty acids, particularly omega-3 and omega-6 fatty acids:
Linolenic Acid: An omega-3 fatty acid with three double bonds, found in flaxseed and chia seeds.
Oleic Acid: A monounsaturated omega-9 fatty acid found in olive oil. It is not essential but has beneficial effects on cardiovascular health.
Arachidonic Acid: An omega-6 fatty acid derived from this compound, involved in the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
This compound is unique in its dual role as an essential fatty acid and a precursor for various bioactive lipids, making it indispensable for human health.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Record name | LINOLEIC ACID | |
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Record name | linoleic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Linoleic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025505 | |
Record name | Linoleic acid | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
Record name | LINOLEIC ACID | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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Record name | Linoleic acid | |
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Record name | Linoleic acid | |
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Record name | Linoleic and linolenic acid (mixture) | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
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Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
Record name | Linoleic acid | |
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Record name | LINOLEIC ACID | |
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Mechanism of Action |
/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/ | |
Record name | LINOLEIC ACID | |
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Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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Record name | 9,12-Octadecadienoic acid | |
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Record name | Oils, grape | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |
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Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
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Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
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Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
Record name | LINOLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20571 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does linoleic acid impact the fatty acid composition of different tissues?
A: this compound, after absorption, is transported as triglycerides to the liver, where it is hydrolyzed and preferentially utilized for phospholipid and cholesteryl ester synthesis rather than triglyceride re-synthesis []. This process influences the fatty acid composition of plasma lipids, with this compound incorporation leading to decreased palmitic and stearic acid concentrations in triglycerides []. Additionally, this compound levels in adipose tissue strongly correlate with levels in myocardial tissue, suggesting a dietary influence on myocardial membrane composition [].
Q2: What is the role of this compound in eicosanoid synthesis, and how does this relate to cell proliferation?
A: this compound stimulates the growth of normal human mammary epithelial cells (HMEC) and MCF-7 breast cancer cells, potentially through increased intracellular lipid peroxide concentrations []. This growth stimulation can be inhibited by cyclooxygenase (INDO) and lipoxygenase (NDGA) inhibitors, suggesting involvement of prostaglandin and leukotriene pathways [].
Q3: Can this compound deficiency occur, and what are its clinical manifestations?
A: Yes, this compound deficiency can occur, as evidenced by a study on Dahl salt-sensitive (SS/Jr) rats []. Rats fed a low-linoleic acid diet (0.225%) developed skin lesions, including alopecia and dermatitis, along with histopathological findings of hyperplastic, ulcerative dermatitis and signs of hepatic lipidosis []. These symptoms resolved upon increasing dietary this compound content to 1.05% [].
Q4: How does this compound interact with phytohormone binding in plants?
A: this compound acts as an endogenous inhibitor of N-1-naphthylphthalamic acid (NPA) binding to microsomal membranes in etiolated pea epicotyls []. This inhibition is dose-dependent and noncompetitive, with linoleic and linolenic acids being the most potent inhibitors among the tested fatty acids and their derivatives [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H32O2, and its molecular weight is 280.45 g/mol.
Q6: What are the key structural features of this compound responsible for its biological activity?
A: this compound is an omega-6 polyunsaturated fatty acid with two double bonds. The position and configuration of these double bonds are crucial for its biological activity. For example, the cis-9, trans-11 and trans-10, cis-12 isomers exhibit distinct effects on insulin resistance [].
Q7: What spectroscopic techniques are commonly used to characterize this compound?
A: Gas chromatography (GC) [, ], often coupled with mass spectrometry (MS) [, ], is widely employed for quantifying this compound and its isomers in various matrices. Other techniques, such as electron paramagnetic resonance (EPR) spectroscopy, help identify this compound-derived radicals in biochemical reactions [].
Q8: How does this compound affect the production of aroma compounds during wine fermentation?
A: this compound influences the production of aroma compounds in Sauvignon Blanc wine fermentation by Saccharomyces cerevisiae yeast strains []. Notably, it affects the levels of acetylated aroma compounds, amino acids, antioxidant molecules, and key varietal thiols like 3-mercaptohexanol (3MH) []. This effect on 3MH production appears strain-specific, suggesting the importance of both yeast strain and this compound concentration for desired wine aroma profiles [].
Q9: Can this compound be used to enhance the oxidative stability of docosahexaenoic acid (DHA) in food products?
A: Research suggests that casein derivatives modified with this compound can act as delivery systems for DHA, enhancing its oxidative stability in model milk systems []. Increasing the degree of this compound modification on casein derivatives correlated with a decrease in primary and secondary DHA oxidation products during storage [, ].
Q10: How does this compound influence the development of alcoholic liver disease?
A: In rats, dietary this compound supplementation reduced symptoms of alcoholic liver disease, such as hepatocyte vacuolization and neutral lipid accumulation []. It also decreased serum alanine aminotransferase and gamma-glutamyltransferase activities and alleviated essential fatty acid deficiency signs [].
Q11: What are the potential therapeutic applications of conjugated this compound (CLA)?
A: CLA, particularly the c9,t11-CLA isomer, has been investigated for its potential health benefits in various conditions []. These include its roles as an anti-atherogenic, anti-inflammatory, anti-oxidative, and anti-carcinogenic agent []. Studies have also explored its potential in weight management, hypercholesterolemia management, immunomodulation, and improved bone metabolism [].
Q12: What are the knowledge gaps in our understanding of this compound's long-term effects and safety?
A: While short-term studies suggest the safety of this compound consumption (up to 3.75g/day for six months), long-term effects on insulin sensitivity and the arterial wall need further investigation in humans []. More research is needed to determine the safety of CLA consumption for periods exceeding six months and in specific populations, such as individuals with type-2 diabetes [].
Q13: How can we leverage this compound's properties to develop novel therapeutic and industrial applications?
A: Further research should explore targeted delivery strategies for this compound and its derivatives to enhance their efficacy and minimize potential side effects []. This includes developing novel formulations with improved stability, solubility, and bioavailability []. Moreover, investigating its interaction with drug transporters and metabolizing enzymes is crucial for optimizing its therapeutic potential [, ].
Q14: What is the environmental impact of this compound production and use, and how can we ensure its sustainability?
A: Research should address the ecotoxicological effects of this compound and develop strategies to mitigate potential negative environmental impacts []. This includes exploring sustainable production methods, identifying biodegradable alternatives, and implementing effective recycling and waste management strategies [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.